Sergolexole maleate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
108674-87-9 |
|---|---|
Molecular Formula |
C30H40N2O7 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1 |
InChI Key |
AWRYUNKJBYLYFR-VRUJKGOYSA-N |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |
Synonyms |
Ergoline-8-carboxylic acid, 6-methyl-1-(1-methylethyl)-, 4-methoxycycl ohexyl ester, (8beta(trans))-, (Z)-2-butenedioate (1:1) |
Origin of Product |
United States |
Pharmacological Profile and Receptor Interaction Research
In Vitro Receptor Binding Studies of Sergolexole (B34069) Maleate (B1232345)
In vitro studies are crucial for characterizing the interaction of a compound with specific receptors, providing insights into its affinity, potency, and selectivity. sygnaturediscovery.comnih.gov Sergolexole maleate has been subjected to such studies to understand its binding characteristics across a range of neurotransmitter receptors. ncats.ioncats.io
Assessment of Affinity and Potency at Serotonin (B10506) 5-HT2 Receptors
Research has focused on determining the strength of this compound's binding to serotonin 5-HT2 receptors and its effectiveness in blocking their activity. ncats.ioncats.io
Binding in Brain Cortical Membranes
Binding studies utilizing 5-HT2 receptors in brain cortical membranes have demonstrated that Sergolexole (LY 281067) exhibits high affinity for these receptors. ncats.ioncats.io Based on these studies, Sergolexole showed a high affinity at 5-HT2 receptors with a dissociation constant (Ki) of approximately 1 nM. ncats.ioncats.io
Affinity in Rat Jugular Vein Models
In addition to brain tissue, the affinity and potency of Sergolexole have been assessed in peripheral tissues known to express 5-HT2 receptors, such as the rat jugular vein. ncats.ioncats.ionih.govresearchgate.net Studies involving the block of 5-HT-induced contractions in the rat jugular vein have further supported the high affinity of Sergolexole at 5-HT2 receptors, with a dissociation constant of approximately 1 nM reported. ncats.ioncats.io The acid metabolite of Sergolexole also demonstrated competitive antagonism of 5-HT2 receptors in the rat jugular vein, albeit with a lower potency compared to the parent compound. nih.gov The dissociation constant for the metabolite in this model was approximately 10^-7 M. nih.gov
Summary of 5-HT2 Receptor Affinity:
| Tissue/Model | Receptor Subtype | Affinity (Ki or Dissociation Constant) | Reference |
| Brain Cortical Membranes | 5-HT2 | ~1 nM | ncats.ioncats.io |
| Rat Jugular Vein (Blockade of Contractions) | 5-HT2 | ~1 nM | ncats.ioncats.io |
| Rat Jugular Vein (Metabolite) | 5-HT2 | ~10^-7 M | nih.gov |
Determination of Selectivity Profile Against Other Neurotransmitter Receptors
A key aspect of characterizing a compound's pharmacological profile is evaluating its selectivity for its primary target compared to other receptors. sygnaturediscovery.com Studies have investigated this compound's binding to a range of other neurotransmitter receptors to determine its selectivity profile. ncats.ioncats.io
Evaluation for Appreciable Binding to 5-HT1, Dopamine (B1211576) D1, and D2 Receptors
Research indicates that Sergolexole (LY 281067) is a highly selective 5-HT2 receptor antagonist without appreciably binding to 5-HT1, D1, or D2 receptors. ncats.ioncats.io This suggests a low affinity for these receptor subtypes. ncats.ioncats.io
Investigation of Interactions with Histamine (B1213489) H1, Cholinergic, Beta Adrenergic, and Alpha-1 Adrenergic Receptors
Further investigation into the selectivity of this compound has included examining its potential interactions with histamine H1, cholinergic, beta adrenergic, and alpha-1 adrenergic receptors. ncats.ioncats.io Studies have shown that Sergolexole does not interact appreciably with histamine (H1), cholinergic, beta adrenergic, or alpha-1 adrenergic receptors in smooth muscle. ncats.ioncats.io This indicates a lack of significant binding or functional activity at these receptor types. ncats.ioncats.io While Sergolexole shows high selectivity for 5-HT2 receptors, it has been reported to have modest affinity at alpha-2 adrenergic receptors with a dissociation constant of approximately 100 nM. ncats.ioncats.io Sergolexole has also been shown to interact with the cloned human 5-HT7 receptor with a Ki value of 100.8 nM. ncats.io
Summary of Selectivity Profile:
| Receptor Type | Binding/Interaction | Affinity/Potency | Reference |
| Serotonin 5-HT1 | No appreciable binding | Low affinity | ncats.ioncats.io |
| Dopamine D1 | No appreciable binding | Low affinity | ncats.ioncats.io |
| Dopamine D2 | No appreciable binding | Low affinity | ncats.ioncats.io |
| Histamine H1 | No appreciable interaction | Low affinity | ncats.ioncats.io |
| Cholinergic | No appreciable interaction | Low affinity | ncats.ioncats.io |
| Beta Adrenergic | No appreciable interaction | Low affinity | ncats.ioncats.io |
| Alpha-1 Adrenergic | No appreciable interaction | Low affinity | ncats.ioncats.io |
| Alpha-2 Adrenergic | Modest affinity | ~100 nM Ki | ncats.ioncats.io |
| Serotonin 5-HT7 | Interaction | 100.8 nM Ki | ncats.io |
Characterization of Modest Affinity at Alpha-2 Adrenergic Receptors
Studies have indicated that this compound possesses modest affinity for alpha-2 adrenergic receptors. ncats.io Specifically, a dissociation constant (Kd) of approximately 100 nM has been reported for Sergolexole at alpha-2 receptors. ncats.io Alpha-2 adrenergic receptors are G protein-coupled receptors (GPCRs) involved in regulating neurotransmitter release and influencing various physiological processes, including cardiovascular function and sedation. uniprot.orgwikipedia.orgwikipedia.orgnih.gov While Sergolexole's primary activity lies with serotonin receptors, its interaction with alpha-2 receptors at this modest affinity level contributes to its broader pharmacological fingerprint. ncats.io
Interaction Profile with Serotonin 5-HT7 Receptor
Sergolexole has been shown to interact with the cloned human 5-HT7 receptor. ncats.io Research indicates a Ki value of 100.8 nM for Sergolexole at the 5-HT7 receptor. ncats.ioncats.io The 5-HT7 receptor is another GPCR within the serotonin receptor family, implicated in various central nervous system functions, including mood, circadian rhythms, and learning, as well as smooth muscle relaxation in peripheral tissues. nih.govuab.catmdpi.comresearchgate.net The affinity of Sergolexole for the 5-HT7 receptor, while lower than its affinity for 5-HT2 receptors, suggests a potential for modulating 5-HT7 receptor activity. ncats.ionih.gov
Methodological Approaches in Radioligand Binding Assays
Radioligand binding assays are fundamental techniques used to characterize the interaction of a compound with its target receptor, providing quantitative data on binding affinity and receptor density. nih.gov These methods typically involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. uah.es
Competition Binding Studies
Competition binding studies are employed to determine the affinity of an unlabeled compound (such as Sergolexole) for a receptor by measuring its ability to displace a radiolabeled ligand from the binding site. uah.esnih.govfrontiersin.org In these assays, increasing concentrations of the unlabeled compound are incubated with the receptor preparation and a fixed concentration of the radiolabeled ligand. uah.es The amount of bound radioligand is measured, and the data are analyzed to determine the IC50 value, which is the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be converted to a Ki value using the Cheng-Prusoff equation, taking into account the affinity of the radioligand and its concentration.
Saturation Binding Analysis (Kd and Bmax determinations)
Saturation binding analysis is used to determine the equilibrium dissociation constant (Kd) of a radioligand for a receptor and the maximum number of binding sites (Bmax). nih.govuah.esgraphpad.comumich.edu In this method, increasing concentrations of the radiolabeled ligand are incubated with a fixed amount of receptor preparation until equilibrium is reached. uah.esgraphpad.com Total binding is measured, and non-specific binding (binding to sites other than the receptor of interest) is determined in the presence of a high concentration of an unlabeled ligand that competes for the specific binding site. graphpad.comumich.edu Specific binding is calculated by subtracting non-specific binding from total binding. graphpad.comumich.edu Plotting specific binding against the concentration of free radioligand yields a saturation curve, which can be analyzed using non-linear regression to determine the Kd (the concentration of radioligand at which half of the receptors are occupied) and Bmax (the total number of receptors). uah.esgraphpad.comsci-hub.se
Theoretical Framework of Drug-Receptor Residence Times in Binding Kinetics
The theoretical framework of drug-receptor residence time is an increasingly important concept in understanding drug action. nih.govcsmres.co.ukmsdmanuals.comuniversiteitleiden.nl Residence time (RT) is defined as the reciprocal of the dissociation rate constant (koff), representing the average time a ligand remains bound to its receptor. nih.govcsmres.co.uk While equilibrium binding affinity (Kd) describes the strength of the interaction at equilibrium, residence time reflects the kinetic stability of the drug-receptor complex. nih.govcsmres.co.ukmsdmanuals.com A longer residence time can be a better predictor of in vivo efficacy and duration of action than affinity alone, particularly for GPCR targets. nih.govcsmres.co.uk This is because even if the free drug concentration in the body fluctuates or drops below the Kd, a drug with a long residence time will continue to occupy the receptor, leading to a sustained pharmacological effect. csmres.co.uk Understanding the molecular determinants that influence kon and koff rates and thus residence time is a key area of research in optimizing drug design. csmres.co.uk
Data Table: Sergolexole Binding Affinity Data
| Receptor Type | Binding Parameter | Value | Unit | Source |
| Alpha-2 Adrenergic Receptor | Kd | ~100 | nM | ncats.io |
| Serotonin 5-HT7 Receptor | Ki | 100.8 | nM | ncats.ioncats.io |
| Serotonin 5-HT2 Receptor | Kd | ~1 | nM | ncats.io |
Characterization of this compound Metabolites in Research
The metabolic fate of this compound has also been a subject of research, with a key metabolite identified and characterized for its pharmacological activity.
Relative Contribution of Metabolites to Overall Pharmacological Activity in Preclinical Models
Preclinical investigations into the pharmacological profile of this compound, an ergoline (B1233604) derivative and selective serotonin 5-HT2 receptor antagonist, have included examination of the activity of its metabolites. A major metabolite identified in rats following the administration of sergolexole (also known as LY281067) is 1-isopropyl dihydrolysergic acid. fishersci.nlwikipedia.org Studies have been conducted to determine the pharmacological activity of this metabolite and its relative contribution to the observed 5-HT2 receptor antagonism in preclinical rat models. fishersci.nl
In in vitro studies using the rat jugular vein, 1-isopropyl dihydrolysergic acid demonstrated competitive antagonism of 5-HT2 receptors. fishersci.nl The dissociation constant (Ki) for this metabolite was approximately 10-7 M. fishersci.nl
Further research assessed the in vivo activity of 1-isopropyl dihydrolysergic acid. Following intravenous administration to pithed rats, the metabolite was found to antagonize the pressor response induced by serotonin, serving as an in vivo measure of vascular 5-HT2 receptor blockade. fishersci.nl In this context, 1-isopropyl dihydrolysergic acid exhibited nearly one-third the potency of the parent compound, sergolexole. fishersci.nl When administered intraperitoneally, the metabolite's potency in antagonizing the serotonin-induced pressor response in rats was approximately one-tenth to one-thirtieth that of sergolexole. fishersci.nl
Beyond vascular effects, the central 5-HT2 receptor antagonist activity of 1-isopropyl dihydrolysergic acid was also evaluated in rats by measuring the blockade of quipazine-induced increases in serum corticosterone (B1669441) concentration. fishersci.nl In this model, the metabolite was approximately one-twentieth as potent as sergolexole. fishersci.nl
| Compound | In vitro 5-HT2 Receptor Antagonism (Rat Jugular Vein Ki) | In vivo Vascular 5-HT2 Receptor Antagonism (Rat, i.v. potency relative to Sergolexole) | In vivo Vascular 5-HT2 Receptor Antagonism (Rat, i.p. potency relative to Sergolexole) | In vivo Central 5-HT2 Receptor Antagonism (Rat, potency relative to Sergolexole) |
| This compound | - | 1 (Reference) | 1 (Reference) | 1 (Reference) |
| 1-isopropyl dihydrolysergic acid | ~10-7 M | ~1/3 | ~1/10 to 1/30 | ~1/20 |
In Vivo Preclinical Investigations Utilizing Animal Models
Applications of Animal Models in Sergolexole (B34069) Maleate (B1232345) Research
Animal models, particularly various rat strains, have been extensively used to characterize the in vivo pharmacological activities of sergolexole maleate. These studies have focused on aspects such as bioavailability and the blockade of both vascular and central serotonin (B10506) receptors.
Use of Spontaneously Hypertensive Rat Models for Bioavailability Assessment
Spontaneously hypertensive rats (SHRs) are a commonly used model in hypertension research and have been employed to assess the oral bioavailability of this compound. ncats.iomdpi.com Studies in SHRs have indicated that this compound exhibits excellent oral bioavailability. ncats.ioncats.io This is suggested by an oral to intravenous dose ratio approximating 4. ncats.ioncats.io
Interactive Table 1: Oral Bioavailability of this compound in Spontaneously Hypertensive Rats
| Animal Model | Bioavailability Assessment Method | Key Finding | Oral to IV Dose Ratio (Approx.) |
| Spontaneously Hypertensive Rat (SHR) | Oral vs. Intravenous Administration | Excellent Oral Bioavailability | 4 |
Employment of Pithed Rat Models for In Vivo Estimation of Vascular Serotonin 5-HT2 Receptor Blockade
The pithed rat model is a valuable tool for studying vascular responses in vivo without the confounding influences of the central nervous system and reflex mechanisms. This model has been utilized to estimate the vascular 5-HT2 receptor blockade by this compound and its metabolites. nih.govnih.gov Studies in pithed rats have shown that 1-isopropyl dihydrolysergic acid, a major metabolite of this compound in rats, antagonized the pressor response produced by serotonin, providing an in vivo estimate of vascular 5-HT2 receptor blockade. nih.gov After intravenous administration, this metabolite was found to be nearly one-third as potent as this compound itself in this model. nih.gov Upon intraperitoneal administration, its potency was approximately one-tenth to one-thirtieth that of the parent compound. nih.gov
Interactive Table 2: Vascular 5-HT2 Receptor Blockade in Pithed Rats
| Compound | Administration Route | Activity in Pithed Rat Model (vs. This compound) |
| This compound | Intravenous | Reference (Potency = 1) |
| 1-isopropyl dihydrolysergic acid | Intravenous | Nearly one-third as potent |
| 1-isopropyl dihydrolysergic acid | Intraperitoneal | Approximately one-tenth to one-thirtieth as potent |
*Based on data from search result nih.gov.
Rat Models for Investigating Central Serotonin Receptor Antagonism (e.g., Quipazine-Induced Responses)
Rat models have also been employed to investigate the central serotonin receptor antagonism of this compound. Quipazine, a serotonin receptor stimulant, is known to induce certain responses in rats that can be antagonized by central serotonin receptor blockers. nih.govncats.iowikipedia.org Studies have shown that 1-isopropyl dihydrolysergic acid antagonized central 5-HT receptors, as measured by the blockade of quipazine-induced increases in serum corticosterone (B1669441) concentration in rats. nih.govncats.io In this regard, the metabolite was approximately one-twentieth as potent as this compound. nih.gov
Interactive Table 3: Central Serotonin Receptor Antagonism in Rats (Quipazine-Induced Responses)
| Compound | Measured Response | Activity in Rat Model (vs. This compound) |
| This compound | Blockade of quipazine-induced serum corticosterone increase | Reference (Potency = 1) |
| 1-isopropyl dihydrolysergic acid | Blockade of quipazine-induced serum corticosterone increase | Approximately one-twentieth as potent |
*Based on data from search result nih.gov.
General Principles and Methodological Considerations for Animal Model Selection in Drug Discovery Research
The selection of appropriate animal models in drug discovery is a critical step that significantly influences the translatability of preclinical findings to humans. nih.govtandfonline.com The choice of model depends on the specific research question, the target being investigated, and the disease pathophysiology. tandfonline.com
Relevance of Animal Models for Understanding Disease Pathophysiology
Animal models play a crucial role in enhancing our understanding of disease pathophysiology. mdpi.comnih.govtandfonline.com By mimicking aspects of human diseases, these models allow researchers to investigate the underlying mechanisms, identify potential drug targets, and evaluate the efficacy of novel therapeutic interventions. mdpi.comnih.govfrontiersin.org While no animal model perfectly replicates the complexity of human diseases, models that exhibit similar physiological and biochemical characteristics relevant to the disease under study are particularly valuable. nih.govtaconic.com For example, spontaneously hypertensive rats serve as a model for human primary hypertension due to their spontaneous development of the condition and polygenic nature. mdpi.com The use of genetically engineered models has further revolutionized drug discovery by enabling more precise disease modeling and target validation. taconic.comnih.gov
Methodological Aspects of Preclinical Drug Evaluation in Diverse Animal Systems
Preclinical drug evaluation in diverse animal systems is a fundamental step in the drug development process, serving to elucidate biological effects and provide initial information regarding potential efficacy and safety before human testing researchgate.netmdpi.com. These studies typically involve both in vitro and in vivo methodologies, encompassing pharmacokinetics, pharmacodynamics, and toxicological analyses researchgate.net. Animal models are carefully selected based on their ability to mimic human pathophysiological conditions and the specific objectives of the study researchgate.netmdpi.com. The validity of these models is enhanced by adhering to relevant guidelines and standards in study design researchgate.net.
In the context of evaluating compounds like this compound, which target specific receptors such as the 5-HT2 receptor, in vivo studies in animals are essential to assess their effects within a complex biological system nih.gov. Methodologies often involve administering the compound to various animal species, such as rats, and then evaluating its pharmacological effects on relevant physiological or behavioral endpoints mediated by the target receptor nih.govfrontiersin.org. For instance, the antagonism of vascular 5-HT2 receptors can be assessed by measuring the inhibition of serotonin-induced pressor responses in pithed rats nih.gov. Central 5-HT receptor activity can be examined by evaluating the blockade of responses like quipazine-induced increases in serum corticosterone concentration in rats nih.gov.
Pharmacokinetic studies in animals are also integral, providing information on how the compound is absorbed, distributed, metabolized, and excreted researchgate.neteuropa.eu. Differences in pharmacokinetics among species can significantly impact the predictiveness of animal studies europa.eu. Monitoring systemic exposure during toxicity studies is also important europa.eu.
Comparative Preclinical Pharmacology of this compound in Animal Systems
Preclinical studies have investigated the pharmacological profile of this compound in animal systems, often in comparison to other compounds with similar or related mechanisms of action.
Comparison with Other Selective Serotonin 5-HT2 Receptor Antagonists (e.g., amesergide, ketanserin, mianserin (B1677119), ICI 169,369)
This compound has been compared to other selective serotonin 5-HT2 receptor antagonists in preclinical settings. While specific detailed comparative in vivo data for all listed antagonists against this compound in the same study are not extensively available in the provided search results, the general activity of some of these compounds in animal models of conditions potentially modulated by 5-HT2 receptors has been noted.
For example, ketanserin, another 5-HT2A receptor antagonist, has shown anxiolytic-like activity in the elevated plus-maze (EPM) test in rats, decreasing aversion to the open arm at a low dose (0.5 mg/kg) mdpi.com. However, a higher dose (1 mg/kg) led to decreased locomotor activity, suggesting a dose-dependent effect that may involve 5-HT2A receptor antagonism mdpi.com. Ritanserin (B1680649), a relatively selective 5-HT2A/2C antagonist, has also been found active in animal models of anxiety and depression mdpi.com. Mianserin, a 5-HT2A/C receptor antagonist, has produced anti-tremor effects in rats in a model involving tacrine-induced tremulous jaw movements frontiersin.org. ICI 169,369 is also mentioned as a selective and potent 5-HT2 receptor antagonist ihs-headache.org.
While this compound is recognized as a potent 5-HT2 receptor antagonist in vivo nih.gov, direct head-to-head comparisons detailing potency and efficacy across various animal models against the full panel of listed antagonists (amesergide, ketanserin, mianserin, ICI 169,369) are not explicitly provided in the search results. However, the fact that these compounds are often discussed in the context of 5-HT2 receptor antagonism suggests they share a similar class of pharmacological activity that would warrant comparative studies to delineate their specific profiles. Amesergide is noted as an ergoline (B1233604) amide with activity on 5-HT receptors researchgate.net.
Preclinical Activity Profiling Against Analogous Ergoline Esters (e.g., LY53857)
Sergolexole (LY281067) is an ergoline ester, and its preclinical activity has been compared to analogous ergoline esters such as LY53857 nih.gov. Both LY53857 and sergolexole are described as potent 5-HT2 receptor antagonists in vivo and in vitro nih.gov.
Studies in rats have investigated the contribution of the acid metabolite, 1-isopropyl dihydrolysergic acid, to the 5-HT2 receptor antagonism observed after administration of these ergoline esters nih.gov. This metabolite is a major metabolite of both sergolexole and LY53857 in rats nih.gov.
In pithed rats, after intravenous administration, 1-isopropyl dihydrolysergic acid was found to be nearly one-third as potent as sergolexole in antagonizing the pressor response produced by serotonin, an in vivo measure of vascular 5-HT2 receptor blockade nih.gov. After intraperitoneal administration, the metabolite was approximately one-tenth to one-thirtieth as potent as sergolexole nih.gov.
The metabolite also antagonized central 5-HT receptors, as measured by the blockade of quipazine-induced increases in serum corticosterone concentration in rats, and was approximately one-twentieth as potent as sergolexole in this regard nih.gov.
These findings indicate that while the parent compound, sergolexole, is a potent antagonist, its metabolite also contributes to the observed 5-HT2 receptor antagonism in vivo in rats nih.gov. Comparative data directly pitting this compound against LY53857 across a wide range of in vivo models are not detailed in the provided results, but their shared metabolic pathway and description as potent 5-HT2 antagonists highlight their analogous nature and the relevance of comparative studies.
Mechanistic Insights and Cellular Signaling Pathways
Molecular Mechanisms of Serotonin (B10506) 5-HT2 Receptor Antagonism by Sergolexole (B34069) Maleate (B1232345)
Serotonin 5-HT2 receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are integral membrane proteins that play crucial roles in modulating neurotransmission and regulating various physiological and psychological processes. patsnap.commedicinamoderna.ro Sergolexole maleate functions as an antagonist at these receptors, meaning it binds to the receptor and prevents the action of agonists, such as serotonin. patsnap.com
Ligand Binding and Conformational Changes at the Receptor
The binding of a ligand, such as an antagonist like this compound, to a GPCR induces conformational changes in the receptor structure. patsnap.complos.orgwikipedia.org These changes are critical for determining the receptor's activation state and its subsequent interaction with intracellular signaling molecules. plos.orgwikipedia.org For 5-HT2A receptors, ligands are primarily anchored through interactions with a conserved aspartate residue, along with hydrophobic contacts and hydrogen bonds with residues in both the orthosteric binding pocket (OBP) and extracellular binding pocket (EBP). wikipedia.orgbmbreports.org Antagonists like ritanserin (B1680649) have been shown to bind deeper within the transmembrane bundle compared to agonists, preventing conformational changes in key microswitches necessary for activation. bmbreports.org While specific detailed research findings on the precise conformational changes induced by this compound binding were not extensively detailed in the search results, the general principle of ligand-induced conformational change in 5-HT2 receptors and other GPCRs is well-established. patsnap.complos.orgwikipedia.orgbmbreports.org
Modulation of G-Protein Coupled Receptor Signaling Pathways
5-HT2 receptors are primarily coupled to the Gq/G11 signaling pathway. medicinamoderna.rowikipedia.orgpharmgkb.org Upon activation by an agonist, these receptors stimulate phospholipase C (PLC), an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). medicinamoderna.ropharmgkb.orgaklectures.comwikipedia.org this compound, as an antagonist, inhibits this process by blocking the receptor and preventing the activation of the associated Gq/G11 protein. patsnap.com This blockade disrupts the downstream signaling cascade initiated by agonist binding. patsnap.com
Interaction with Intracellular Second Messenger Systems (e.g., Phosphatidylinositol-Calcium System)
The phosphatidylinositol-calcium system is a major intracellular signaling pathway modulated by 5-HT2 receptors. medicinamoderna.ropatsnap.compharmgkb.orgaklectures.comwikipedia.org As mentioned above, activation of 5-HT2 receptors leads to the production of IP3 and DAG. medicinamoderna.ropharmgkb.orgaklectures.comwikipedia.org IP3 is water-soluble and diffuses into the cytoplasm, where it binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. aklectures.comwikipedia.orgnih.govresearchgate.net DAG remains in the cell membrane and, along with calcium, activates protein kinase C (PKC). aklectures.comwikipedia.org By antagonizing 5-HT2 receptors, this compound inhibits the production of IP3 and DAG, thereby preventing the subsequent increase in intracellular calcium levels and the activation of PKC. patsnap.com
Influence on Phosphatidylinositol 3-Kinase Activity and Intracellular Calcium Ion Release
While the primary coupling of 5-HT2 receptors is to the Gq/G11 pathway and the phosphatidylinositol-calcium system, there can be crosstalk and interactions with other signaling pathways, including those involving Phosphatidylinositol 3-kinase (PI3K). PI3K is a lipid kinase that phosphorylates phosphoinositides, producing signaling molecules like PIP3 that are involved in various cellular processes, including calcium channel trafficking and cell proliferation. mdpi.complos.orgucl.ac.uknih.gov Some studies indicate that PI3K activity can influence PLC activity and intracellular calcium release in certain contexts. plos.orgnih.gov For example, PI3K activity has been shown to be required for full activation of PLCγ1 and subsequent intracellular calcium increase induced by fibroblast growth factor (FGF-2). plos.org Additionally, ATP-induced cell proliferation through the PI3K/Akt pathway has been shown to depend on intracellular calcium release mediated by PLC/IP3. nih.gov While a direct modulatory effect of this compound on PI3K activity specifically linked to 5-HT2 receptor antagonism was not explicitly found, the intricate connections between GPCR signaling, PI3K, and calcium dynamics suggest potential indirect influences.
Cellular and Tissue-Level Pharmacodynamics of Serotonin 5-HT2 Receptor Modulation
The pharmacodynamics of this compound at the cellular and tissue level are a direct consequence of its antagonism of 5-HT2 receptors. By blocking these receptors, this compound can influence a variety of cellular responses mediated by serotonin. 5-HT2A receptors are found in various tissues, including the central nervous system (particularly the neocortex), neurons, platelets, and monocytes. medicinamoderna.ro They are involved in modulating cognitive processes, attention, and memory. medicinamoderna.ro 5-HT2B receptors are primarily located in the cardiovascular system and play roles in vasoconstriction and cardiac function. patsnap.com 5-HT2C receptors are involved in the regulation of appetite, anxiety, and endocrine function. patsnap.com
Antagonism of 5-HT2 receptors by compounds like this compound can lead to a range of cellular and tissue-level effects depending on the specific receptor subtype involved and the tissue distribution. For example, 5-HT2A receptor activation is associated with neuronal excitation, while antagonists can have antipsychotic and antidepressant properties. wikipedia.org In the periphery, 5-HT2B receptors are implicated in processes like vascular smooth muscle contraction. By blocking these receptors, this compound would counteract the effects mediated by endogenous serotonin at these sites. Research findings indicate that while Sergolexole is a potent 5-HT2 receptor antagonist, its effectiveness in certain conditions like migraine prophylaxis has been questioned, suggesting that antagonism of 5-HT2 receptors alone may not fully explain its pharmacological profile or that other mechanisms might be involved depending on the specific therapeutic context. ihs-headache.org The diverse distribution and varied functions of 5-HT2 receptor subtypes underscore the complexity of predicting the full spectrum of cellular and tissue-level effects of a broad 5-HT2 antagonist like this compound without specific experimental data for this compound.
Here is a table summarizing some key aspects of 5-HT2 receptor signaling pathways:
| Pathway Component | Role in 5-HT2 Signaling | Downstream Effects |
| Serotonin (5-HT) | Endogenous agonist | Binds to and activates 5-HT2 receptors |
| This compound | Antagonist | Blocks serotonin binding and receptor activation |
| 5-HT2 Receptor (e.g., 5-HT2A) | Gq/G11-coupled GPCR | Activates intracellular signaling cascades |
| Gq/G11 Protein | Couples receptor to effector enzyme | Activates Phospholipase C (PLC) |
| Phospholipase C (PLC) | Enzyme | Hydrolyzes PIP2 into IP3 and DAG |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Membrane phospholipid | Substrate for PLC |
| Inositol 1,4,5-trisphosphate (IP3) | Second messenger | Binds to IP3 receptors on ER, releasing Ca2+ |
| Diacylglycerol (DAG) | Second messenger | Along with Ca2+, activates Protein Kinase C (PKC) |
| Intracellular Calcium Ions (Ca2+) | Second messenger | Released from ER via IP3 receptors, activates PKC and other Ca2+-binding proteins |
| Protein Kinase C (PKC) | Enzyme | Phosphorylates various cellular proteins |
| Beta-Arrestins | Adaptor proteins, can act as signaling scaffolds | Involved in receptor desensitization, internalization, and G protein-independent signaling |
Effects on Vascular Smooth Muscle (e.g., in vitro studies on human basilar and coronary arteries)
Serotonin plays a significant role in regulating vascular tone and smooth muscle cell proliferation, largely mediated through 5-HT2 receptors. Studies investigating the effects of serotonin and the impact of 5-HT2 receptor antagonists on vascular smooth muscle cells (VSMCs) have provided insights into the potential vascular implications of compounds like this compound. For instance, serotonin has been shown to induce VSMC proliferation. patsnap.com This proliferative effect can be significantly enhanced by synergistic interactions with other factors, such as thrombin or components of mildly oxidized low-density lipoprotein (moxLDL), including lysophosphatidylcholine (B164491) (LPC) and reactive oxygen species (ROS). patsnap.com
In vitro studies using VSMCs have demonstrated that the mitogenic effect of serotonin and its synergistic interaction with thrombin on VSMC proliferation can be abolished by serotonin type 2 receptor antagonists. patsnap.com For example, the 5-HT2 receptor antagonist LY281067 was shown to block the increase in cell number induced by serotonin and the synergistic increase observed when serotonin was combined with thrombin. patsnap.com Similarly, inhibiting thrombin activity with gamma-hirudin also blocked the mitogenic effect of thrombin and its synergistic interaction with serotonin. patsnap.com When both LY281067 and gamma-hirudin were used together, they abolished the mitogenic effects of both agonists. patsnap.com These findings suggest that antagonism of the 5-HT2 receptor can counteract serotonin-induced VSMC proliferation and its potentiation by other factors involved in vascular remodeling processes. While specific in vitro studies on human basilar and coronary arteries with this compound were not detailed in the provided information, the known mechanism of this compound as a 5-HT2 antagonist allows for the inference that it would exert similar inhibitory effects on 5-HT2 receptor-mediated vascular smooth muscle responses in these tissues. The principle of 5-HT2 receptor antagonism mitigating VSMC proliferation driven by serotonin and synergistic factors is a key mechanistic insight. patsnap.com
The following table summarizes representative data on the effects of serotonin and a 5-HT2 antagonist on vascular smooth muscle cell proliferation:
| Condition | Increase in Cell Number at 48 Hours (%) |
|---|---|
| 50 µmol/L Serotonin | 37 ± 2 |
| 0.1 nmol/L Thrombin | 13 ± 3 |
| Mildly Oxidized LDL + Serotonin | 90 ± 5 |
| Serotonin + Thrombin | Synergistic Increase (Abolished by LY281067) |
| Serotonin + Thrombin + LY281067 | Abolished Mitogenic Effect |
| Serotonin + Thrombin + gamma-hirudin | Blocked Mitogenic Effect |
| Serotonin + Thrombin + LY281067 + gamma-hirudin | Abolished Mitogenic Effects of Both Agonists |
Note: Data is representative based on findings regarding serotonin and 5-HT2 antagonists on VSMC proliferation. patsnap.com
Broader Implications for Neural Activity, Perception, and Cognition based on Serotonin Receptor Function
Serotonin receptors, particularly the 5-HT2 subtype, are widely distributed in the central nervous system and play crucial roles in modulating various neural processes, including those underlying neural activity, perception, and cognition. justia.com As a 5-HT2 receptor antagonist, this compound would be expected to influence these processes by blocking the effects of endogenous serotonin at these receptor sites.
5-HT2A receptors, a major component of the 5-HT2 family, are known to be involved in modulating the activity of neurons in cortical and subcortical regions implicated in sensory processing, mood, and cognitive functions such as attention, memory, and executive function. Antagonism of 5-HT2A receptors can alter the balance of excitatory and inhibitory neurotransmission in these areas. Given that this compound acts as a 5-HT2 antagonist, its presence could modulate serotonergic signaling in neural circuits relevant to perception and cognitive processing. patsnap.comidrblab.net While specific research findings detailing the direct impact of this compound on human perception or cognition were not available in the provided search results, its known mechanism of action as a 5-HT2 antagonist provides a basis for understanding its potential to influence these complex neural functions through modulation of serotonergic pathways. patsnap.comidrblab.net The extent and nature of these implications would depend on the specific 5-HT2 receptor subtypes targeted and the functional roles of those receptors in different brain regions.
Targeted Therapeutic Research Perspectives Preclinical Focus
Preclinical Research into Migraine Prophylaxis Potential
Theoretical Basis for Serotonin (B10506) 5-HT2 Receptor Antagonism in Migraine Pathophysiology
Serotonin (5-HT) has long been implicated in the complex pathophysiology of migraine nih.govnih.govmdpi.com. Early theories suggested that migraine attacks might be related to sudden fluctuations in serotonin levels nih.govmdpi.comcambridge.org. While the precise mechanisms are still being elucidated, the serotonergic system, with its diverse receptor subtypes, plays a significant role in regulating processes relevant to migraine, including vascular tone and the modulation of pain pathways nih.govmdpi.comcambridge.org.
The 5-HT2 receptor subtype, in particular, was initially considered a potential target for migraine prophylaxis nih.govihs-headache.org. This was based on the observation that several drugs with 5-HT2 receptor blocking activity, such as methysergide (B1194908), pizotifen, cyproheptadine, and mianserin (B1677119), showed clinical effectiveness in preventing migraines nih.govihs-headache.org. The theoretical basis posited that antagonism of 5-HT2 receptors could counteract potential serotonergic overactivity or dysregulation contributing to migraine episodes. Activation of vascular 5-HT2B and/or 5-HT7 receptors, potentially due to increased 5-HT levels during a migraine attack, could lead to dilation of cerebral blood vessels and activation of trigeminovascular afferents, initiating headache cambridge.org. Therefore, blocking these receptors was hypothesized to prevent such events.
Preclinical Evidence Informing the Investigation of Sergolexole (B34069) Maleate (B1232345) in Migraine Models
Preclinical studies on sergolexole maleate focused on its potent and selective 5-HT2 receptor antagonist activity as the basis for investigating its potential in migraine prophylaxis ncats.ioncats.io. Given the theoretical link between 5-HT2 receptor activity and migraine pathophysiology, compounds that could effectively block these receptors were of interest. This compound's high affinity for 5-HT2 receptors, demonstrated in binding studies and functional assays like the blockade of 5-HT-induced contractions in the rat jugular vein, provided a rationale for its evaluation in migraine models ncats.ioncats.io.
However, despite the initial theoretical promise and this compound's potent 5-HT2 antagonism, preclinical and clinical findings with various selective and potent 5-HT2 receptor antagonists, including sergolexole, have suggested that 5-HT2 receptor antagonism alone may be ineffective or only weakly effective in migraine prophylaxis ihs-headache.orgeur.nl. Studies with other potent 5-HT2 antagonists like ketanserin, ICI 169,369, and mianserin have similarly shown limited or no prophylactic effect in migraine ihs-headache.orgeur.nl. Furthermore, the antimigraine efficacy of established drugs like methysergide does not appear to correlate with their affinity for 5-HT2A, 5-HT2B, or 5-HT2C receptors ihs-headache.org. This suggests that while 5-HT2 receptors are involved in serotonergic signaling, their antagonism in isolation may not be sufficient to prevent migraine attacks.
Preclinical Research into Anxiety Indications
Conceptual Framework for Serotonin 5-HT2 Receptor Antagonism in Anxiety-Related Pathophysiology
The serotonergic system is deeply involved in the regulation of mood and anxiety disorders mdpi.comfrontiersin.orgresearchgate.net. Dysregulation of serotonin neurotransmission and altered function of various serotonin receptor subtypes, including 5-HT2 receptors, have been implicated in the pathophysiology of anxiety mdpi.comfrontiersin.org. The 5-HT2A and 5-HT2C receptor subtypes, in particular, are believed to play a role in anxiety-related behaviors frontiersin.orgnih.gov. Activation of 5-HT2A receptors has been associated with increased anxiety levels in some preclinical models frontiersin.org. Conversely, antagonism of 5-HT2A and 5-HT2C receptors has been explored as a potential therapeutic strategy for anxiety mdpi.comfrontiersin.org. Some atypical antipsychotics and antidepressants that possess 5-HT2A receptor antagonist properties have shown anxiolytic effects frontiersin.orgwikipedia.org. The conceptual framework suggests that blocking the activity of these receptors could help normalize aberrant serotonergic signaling contributing to anxiety states.
Early Preclinical Investigations Related to Anxiety Models
Given the implication of 5-HT2 receptors in anxiety, this compound, as a potent 5-HT2 receptor antagonist, was investigated for potential anxiolytic effects in preclinical models ncats.ioncats.io. While specific detailed preclinical data for this compound in anxiety models were not extensively found in the provided search results, the compound was noted to have been undergoing phase II clinical trials for anxiety, indicating that preclinical investigations must have supported this clinical exploration ncats.ioncats.io.
Research in the Context of Schizophrenia
The role of serotonin 5-HT2A receptors in schizophrenia has been a significant area of research, particularly in the development of atypical antipsychotic drugs wikipedia.orgnih.govgu.se. While the primary mechanism of action for many antipsychotics involves dopamine (B1211576) D2 receptor antagonism, the potent antagonism of 5-HT2A receptors is a common feature of many atypical antipsychotics and is thought to contribute to their efficacy, particularly in addressing negative symptoms and cognitive dysfunction, and potentially reducing the likelihood of extrapyramidal side effects compared to typical antipsychotics wikipedia.orgnih.govoatext.com.
The theoretical basis for 5-HT2A receptor antagonism in schizophrenia involves modulating neurotransmitter systems, including dopamine and glutamate, which are implicated in the disorder's pathophysiology wikipedia.orgnih.govgu.se. Antagonism of 5-HT2A receptors can influence dopamine release and neuronal activity in various brain regions, potentially counteracting dopaminergic hyperactivity thought to contribute to positive symptoms wikipedia.orgoatext.com. Furthermore, 5-HT2A receptors interact with the glutamatergic system, and their modulation may impact cognitive function, which is often impaired in schizophrenia wikipedia.orgnih.gov.
Given this compound's profile as a potent 5-HT2 receptor antagonist, it is plausible that preclinical research explored its potential in models relevant to schizophrenia ncats.ioncats.io. While direct detailed preclinical studies of this compound in schizophrenia models were not extensively found in the provided search results, the compound's selective 5-HT2 antagonism aligns with a mechanism of action shared by several atypical antipsychotics ncats.ioncats.iodrugbank.com. Preclinical models of schizophrenia, such as those utilizing NMDA receptor antagonists like MK-801 to induce hyperlocomotion as a correlate of positive symptoms, are used to evaluate potential antipsychotic efficacy gu.senih.gov. Studies with other selective 5-HT2A receptor antagonists in such models have provided insights into the role of this receptor subtype in modulating behaviors relevant to schizophrenia gu.se. The fact that this compound was investigated for various research applications suggests its pharmacological profile was explored in the context of central nervous system disorders where serotonergic systems are involved, which would include schizophrenia wikipedia.org.
Hypothesis on Serotonin 5-HT2C Receptor Antagonism in Schizophrenia Research
The serotonin system is believed to play a significant role in the pathogenesis of schizophrenia, with the hypothesis evolving considerably over time. uzh.ch While the dopamine hypothesis of schizophrenia, suggesting hyperactivity of the dopaminergic system, primarily explained positive symptoms, other hypotheses, including those involving serotonin, have been proposed to account for both positive and negative symptoms. google.com
The 5-HT2C receptor has emerged as a potential target in schizophrenia research. nih.gov Activation of 5-HT2C receptors can lead to a decrease in dopamine release in the nigrostriatum, which is thought to contribute to antipsychotic effects. nih.govshsmu.edu.cn Conversely, antagonism of 5-HT2C receptors by some second-generation antipsychotics has been linked to weight gain in patients. shsmu.edu.cnmdpi.com
The hypothesis regarding this compound in schizophrenia research centers on its selective antagonism of serotonin 5-HT2 receptors, including the 5-HT2C subtype. wikipedia.org While some research explores the potential of 5-HT2C agonists for antipsychotic effects by reducing dopamine release nih.govfrontiersin.orgnih.gov, the role of 5-HT2C antagonism in schizophrenia is also a subject of investigation, particularly in the context of atypical antipsychotic mechanisms. Atypical antipsychotics often exhibit higher affinity for 5-HT2A receptors than D2 receptors and their serotonin receptor activity is thought to contribute to managing negative symptoms. psychopharmacologyinstitute.comderangedphysiology.com Given Sergolexole's activity as a 5-HT2 receptor antagonist, its preclinical study may have aimed to understand the implications of 5-HT2C blockade in the complex neurobiology of schizophrenia.
Comparative Preclinical Receptor Affinity Profiles with Other Antipsychotics
Preclinical studies often involve determining the binding affinity of a compound to various neurotransmitter receptors to understand its potential mechanism of action and compare it to existing therapeutic agents. Antipsychotic drugs primarily target dopamine D2 receptors, but second-generation (atypical) antipsychotics also have significant activity at serotonin receptors, particularly 5-HT2A. psychopharmacologyinstitute.comnih.govmsdmanuals.com
While specific detailed comparative receptor affinity data for this compound against a broad panel of receptors alongside common antipsychotics were not extensively available in the search results, Sergolexole is described as a selective antagonist of serotonin 5-HT2 receptors. wikipedia.org In contrast, typical antipsychotics are primarily D2 antagonists with lower affinity for alpha-adrenergic and muscarinic receptors, while atypical antipsychotics are less potent D2 antagonists and relatively more potent 5-HT2 antagonists. nih.govmsdmanuals.com For example, studies comparing the atypical antipsychotic quetiapine (B1663577) (Seroquel) and clozapine (B1669256) showed they are low potency D2 antagonists and relatively more potent 5-HT2 antagonists than typical antipsychotics. nih.gov This suggests that this compound's profile as a selective 5-HT2 antagonist places it in a category distinct from typical antipsychotics and potentially sharing some characteristics with atypical agents in terms of serotonergic activity.
To illustrate the concept of comparative receptor affinity profiles, a generalized table based on the descriptions of typical and atypical antipsychotics is presented below. Specific values for this compound would require dedicated binding study data.
| Receptor Type | Typical Antipsychotics | Atypical Antipsychotics | This compound (Expected based on description) |
| Dopamine D2 | High Affinity | Lower Affinity | Low/Negligible Affinity (Not a primary target) |
| Serotonin 5-HT2A | Lower Affinity | Higher Affinity | Antagonist (Selective 5-HT2) |
| Serotonin 5-HT2C | Varied | Varied (often antagonism) | Antagonist (Selective 5-HT2) |
| Muscarinic | Varied | Lower Affinity | Low/Negligible Affinity |
| Alpha-1 Adrenergic | Varied | Varied | Low/Negligible Affinity |
Note: This table is a generalized representation based on the described profiles of antipsychotic classes and Sergolexole's known activity. Specific affinities vary significantly between individual drugs within each class.
Drug Discovery and Development Research Methodologies
Synthetic Chemistry Research of Sergolexole (B34069) Maleate (B1232345)
Synthetic chemistry is fundamental to obtaining Sergolexole maleate for research purposes and for the creation of modified structures to explore new compounds with potentially altered characteristics.
Elucidation of Chemical Synthesis Pathways and Reaction Mechanisms
The synthesis of Sergolexole, an ergoline (B1233604) derivative, typically involves the construction of the characteristic ergoline indole (B1671886) core structure. A key method for achieving this is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with a cyclic ketone under acidic conditions, leading to the formation of the indole ring. This step is followed by stereoselective reduction processes to yield the tetrahydro-β-carboline intermediate. In the case of Sergolexole, this intermediate is likely substituted with a methyl group at position 7 and an isopropyl group at position 4, consistent with its systematic IUPAC name.
Sergolexole is known to undergo several types of chemical reactions, including reduction and substitution. Reduction reactions involve either the removal of oxygen or the addition of hydrogen, commonly facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions entail the replacement of one functional group with another, frequently employing reagents like halogens or nucleophiles. Oxidizing agents such as potassium permanganate (B83412) and hydrogen peroxide, along with reducing agents like lithium aluminum hydride and sodium borohydride, are typical reagents used in these chemical transformations.
Considerations for the scalable synthesis of compounds like Sergolexole may involve the use of continuous flow systems, which can improve heat and mass transfer in exothermic reactions such as indole cyclization.
Synthesis and Characterization of Analogues and Derivatives for Research Purposes
The synthesis and characterization of analogues and derivatives of Sergolexole are critical steps in understanding how modifications to its structure affect its biological activity. This process involves systematically altering the core ergoline structure or the attached functional groups to generate a collection of related compounds. These synthetic efforts are often guided by structure-activity relationship (SAR) studies to pinpoint the structural elements essential for specific properties. nih.gov
Automated synthesis platforms, which may integrate techniques like solid-phase synthesis (SPS) and flow chemistry, can be employed for the efficient production of drug molecules and their derivatives. nih.gov Such platforms allow for the rapid synthesis of analogues by making specific changes within a pre-defined synthetic route, enabling structural diversification at both early and late stages of the synthesis process. nih.gov This approach is particularly valuable in de novo drug design and for conducting SAR studies. nih.gov The synthesized compounds are then characterized using various analytical methods to confirm their structure and purity.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, aimed at elucidating how alterations in a molecule's chemical structure influence its biological effects. gardp.orgwikipedia.orgcollaborativedrug.com For Sergolexole, SAR investigations have focused on correlating specific structural features with its affinity and selectivity for serotonin (B10506) receptors, particularly the 5-HT2 subtypes. wikipedia.org
Correlation of Structural Modifications with Receptor Affinity and Selectivity
SAR studies seek to identify the particular structural characteristics of Sergolexole that are linked to its biological activity as a 5-HT2 receptor antagonist. gardp.org By synthesizing and evaluating analogues with systematic structural changes, researchers can determine which parts of the molecule are essential for binding to the receptor and for achieving selectivity among the various 5-HT2 receptor subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C). nih.govrsc.org
While Sergolexole is characterized as a selective antagonist of serotonin 5-HT2 receptors, research has indicated that the effectiveness of related antiserotonin drugs, including Sergolexole, in preventing migraines does not necessarily correlate with their affinity for the 5-HT2A, 5-HT2B, or 5-HT2C receptors. ihs-headache.org This observation suggests that the SAR for specific therapeutic outcomes might involve complex interactions or engagement with additional targets beyond solely 5-HT2 antagonism.
SAR analysis involves comparing the biological activity, such as receptor binding affinity (often expressed as Ki values), across a series of compounds with related structures. mdpi.com This comparative analysis helps in identifying the crucial functional groups, their positions, and their spatial arrangement that contribute to achieving the desired activity and selectivity profile. wikipedia.orgazolifesciences.com
Design Principles for Optimized Ergoline Ester Derivatives
Based on the insights gained from SAR studies of Sergolexole and other related ergoline derivatives, medicinal chemists can establish design principles for optimizing compounds to enhance their receptor affinity, selectivity, or other relevant properties. gardp.orgcollaborativedrug.comdrugdesign.org These principles may involve understanding the preferred electronic and steric features required for optimal interaction with the target receptor binding site. azolifesciences.com
For ergoline ester derivatives targeting serotonin receptors, SAR studies could reveal the impact of modifications to the ergoline core, the ester linkage, or the substituents on the cyclohexyl ring, such as the cyclohexyl and methoxy (B1213986) groups. wikipedia.orguni.lu For example, studies on compounds targeting other receptors have demonstrated that modifications to amide functionalities or alkyl chains can significantly influence receptor affinity and selectivity. mdpi.comresearchgate.net Although detailed specific design principles for optimizing this compound itself are not extensively described in the available information, the general strategy involves an iterative process of synthesis and biological evaluation guided by observed SAR trends to design new, potentially more potent or selective analogues. collaborativedrug.comazolifesciences.com
Preclinical Pharmacokinetic Research Methodologies
Preclinical pharmacokinetic (PK) research is a critical component of drug development, aimed at understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) within a biological system before it is tested in humans. allucent.comnih.govallucent.com This research provides essential information regarding the drug's exposure levels over time, its duration of action, and its metabolic fate. allucent.comallucent.com
Preclinical ADME studies are typically conducted in nonclinical species, such as rodents. nih.gov These studies are designed to determine the drug's bioavailability following administration, its distribution pattern within various tissues and organs, the metabolic pathways and enzymes involved in its biotransformation, and the primary routes by which it is eliminated from the body. allucent.comnih.govnih.gov Techniques involving radiolabeled compounds, such as those tagged with 14C or 3H, can be used to track the movement and fate of the parent drug and its metabolites within the organism and in excreta like urine and feces. nih.govnih.gov
Key pharmacokinetic parameters determined in preclinical studies include the drug's half-life, volume of distribution, and clearance rate. drugbank.com Understanding these parameters is crucial for predicting the drug's behavior in biological systems and for making informed decisions regarding dosing strategies for subsequent studies. allucent.comnih.gov In vitro assays, such as studies assessing metabolic stability using liver microsomes or hepatocytes, can provide complementary information to in vivo studies by identifying the specific enzymes responsible for metabolism (e.g., Cytochrome P450 enzymes) and potential sites on the molecule prone to metabolic transformation. nih.govnih.gov Plasma protein binding is another significant parameter evaluated in preclinical PK studies, as it influences the drug's distribution and its availability to interact with its target. nih.govnih.gov
While detailed specific preclinical pharmacokinetic data for this compound were not extensively found in the provided search results, the methodologies described above represent the standard approaches used to characterize the ADME properties of drug candidates like this compound during the preclinical phase of development. allucent.comnih.govallucent.com
Assessment of Oral Bioavailability in Relevant Animal Models
Evaluating oral bioavailability in relevant animal models is a critical step in preclinical drug development. This assessment determines the extent and rate at which the active drug is absorbed from the gastrointestinal tract into the systemic circulation ahajournals.orgjsstd.org. Commonly used animal models for these studies include rats, mice, dogs, and non-human primates, selected based on their physiological similarities to humans and the specific pharmacokinetic properties of the drug candidate ahajournals.orgjsstd.org.
Studies typically involve administering the compound via both oral (e.g., by gavage) and intravenous (IV) routes to different groups of animals or the same animals in a crossover design ahajournals.org. Blood samples are collected at various time points after administration, and the concentration of the drug in plasma is measured. The area under the plasma concentration-time curve (AUC) is calculated for both routes of administration. Oral bioavailability is then determined by comparing the AUC after oral administration to the AUC after IV administration, often normalized for the administered dose ahajournals.org.
For this compound (LY 281067), studies in spontaneously hypertensive rats indicated excellent oral bioavailability. The oral to intravenous dose ratio in this specific animal model was reported to approximate 4 ncats.io. This finding suggests efficient absorption of the compound when administered orally in this preclinical model. It is important to note that while animal models provide valuable predictive data, species differences in absorption, distribution, metabolism, and excretion (ADME) can exist, and extrapolation to humans requires careful consideration idrblab.net.
Investigations into Metabolic Fate and Enzyme Interactions in Preclinical Systems
Understanding the metabolic fate of a drug candidate and its potential interactions with drug-metabolizing enzymes is essential for predicting its clearance, identifying potential active or toxic metabolites, and assessing the risk of drug-drug interactions nih.govsuffolkfed.org.uk. Preclinical metabolism studies are typically conducted using in vitro systems such as liver microsomes, hepatocytes, and recombinant enzymes from various species, including humans and relevant animal models europa.euadmescope.commdpi.com. These studies help to identify the enzymes involved in metabolism, determine metabolic pathways, and assess metabolic stability admescope.com.
For this compound, it has been identified that the compound is metabolized. A known metabolite is 1-isopropyl dihydrolysergic acid wikipedia.orgnih.gov. Research has shown that this acid metabolite also exhibits 5-HT2 receptor antagonist activity, although its potency is reported to be weaker than that of the parent compound, approximately 1/3 to 1/30 of Sergolexole's potency nih.gov.
Academic Contributions and New Paradigms in Drug Discovery
The process of discovering and developing new drug candidates is a complex endeavor that benefits significantly from academic research and the adoption of new paradigms that enhance efficiency and success rates.
Multidisciplinary Approaches in Early-Stage Compound Research
Early-stage compound research in drug discovery is inherently multidisciplinary, requiring the integration of expertise from various scientific fields europa.euscispace.comescop.comfrontiersin.org. This typically involves collaboration between medicinal chemists who design and synthesize compounds, pharmacologists who assess their biological activity and mechanisms of action, and pharmacokineticists who study their ADME properties. For a compound like this compound, understanding its selective antagonism of 5-HT2 receptors required expertise in receptor biology and pharmacology to design appropriate in vitro and in vivo assays ahajournals.orgncats.io. Simultaneously, synthetic chemists were necessary to produce the compound and its derivatives, and analytical chemists were needed to develop methods for its quantification in biological matrices for pharmacokinetic studies. This integrated approach allows for a comprehensive initial assessment of a compound's potential and guides subsequent research efforts.
Role of Target Validation in Preclinical Drug Discovery Efforts
Target validation is a critical process in preclinical drug discovery that aims to establish that a specific molecular target is relevant to a disease and that modulating this target can produce a desired therapeutic effect ncats.ioadmescope.commdpi.com. The goal is to increase confidence in the target and reduce the high attrition rates seen in drug development admescope.commdpi.com. Preclinical target validation involves gathering multiple lines of evidence, which can include genetic studies, the use of selective tool compounds, and studies in relevant cellular and animal models ncats.io.
Q & A
Q. What ethical frameworks apply to clinical trials testing this compound in vulnerable populations?
- Methodological Answer : Follow ICH E6 (R3) guidelines for informed consent, emphasizing risks of serotonin-related adverse events (e.g., valvulopathy). Establish independent data monitoring committees (DMCs) to oversee safety. For pediatric trials, use assent forms and age-appropriate communication tools .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
